molecular formula C9H11IO4S2 B067345 Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate CAS No. 175201-88-4

Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate

Cat. No. B067345
M. Wt: 374.2 g/mol
InChI Key: OSLCIKKTUQNBGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate, involves strategies such as halogenation, O-alkylation, and alkaline hydrolysis. For instance, derivatives of methyl 3-hydroxythiophene-2-carboxylate have been synthesized through straightforward halogenation, followed by alcohol addition and loss of hydrogen chloride to yield thiophene diols. These compounds can further undergo successive O-alkylation and alkaline hydrolysis to produce dialkoxythiophene carboxylic acids (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

The molecular and electronic structures of thiophene derivatives have been explored using computational methods like AM1 and MNDO. These studies reveal comparable results for the thiophene framework but differing bond angles for substituent groups, suggesting an equilibrium between conformations. Despite the potential for rotation, the most stable conformations are predicted to be planar, with low energy barriers allowing for significant oscillations (Buemi, 1989).

Chemical Reactions and Properties

The reactivity of thiophene derivatives with various reagents demonstrates their versatility. For example, reactions with methyl 3-amino-2-thiophene carboxylate and orthoesters produce N-(2-carbomethoxy thienyl) imidates, leading to thieno pyrimidinones, showcasing the compound's potential in synthesizing heterocyclic structures (Hajjem, Khoud, & Baccar, 2010).

Scientific Research Applications

Synthetic Utility and Methodology Development

Researchers have investigated the compound's role in synthetic chemistry, particularly in the formation of complex molecules. For instance, it has been utilized in distant functionalization reactions involving electrophilic compounds, showcasing its versatility in organic synthesis. The promotion by samarium diiodide enables regioselective reactions with aldehydes, ketones, and conjugated esters, illustrating a method for preparing long-chain esters with remote functional groups (Yang et al., 2000). This demonstrates its potential in creating pharmacologically relevant molecules and materials with precise structural features.

Catalysis and Reaction Mechanisms

In the domain of catalysis, the compound under discussion plays a critical role in facilitating novel reaction pathways. A study on the electrochemical reduction of similar thiophene derivatives highlighted the intricate mechanisms involved in their reactions, offering insights into designing more efficient catalytic processes (Michal Rejňák et al., 2004). This research can inform the development of new catalytic systems for environmental and industrial applications.

Material Science and Photophysical Properties

The compound's application extends to material science, where its derivatives have been synthesized for their photophysical properties. For example, the photochemical synthesis of 4H-Thieno[3,2-c]chromene derivatives from related thiophene carbaldehydes showcases its utility in creating materials with specific optical properties, potentially useful for covert marking pigments and organic electronics (Evgeny B. Ulyankin et al., 2021).

Environmental and Recovery Applications

There's also interest in the environmental aspect, particularly in the recovery of solvents used in the production processes involving thiophene derivatives. Research on recovering acetic acid from waste solutions in the production of similar compounds highlights the importance of sustainable practices in chemical manufacturing (Wang Tian-gui, 2006).

properties

IUPAC Name

methyl 3-iodo-4-propan-2-ylsulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO4S2/c1-5(2)16(12,13)6-4-15-8(7(6)10)9(11)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLCIKKTUQNBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CSC(=C1I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381026
Record name Methyl 3-iodo-4-(propane-2-sulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate

CAS RN

175201-88-4
Record name Methyl 3-iodo-4-[(1-methylethyl)sulfonyl]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-iodo-4-(propane-2-sulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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